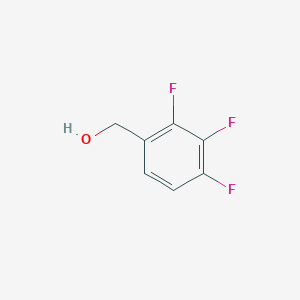

2,3,4-三氟苄醇

描述

2,3,4-Trifluorobenzyl alcohol is a polyfluorinated benzyl alcohol derivative characterized by the presence of three fluorine atoms on the aromatic ring. While the provided papers do not directly discuss 2,3,4-trifluorobenzyl alcohol, they offer insights into the chemistry of related fluorinated aromatic compounds and their reactions, which can be extrapolated to understand the properties and reactivity of 2,3,4-trifluorobenzyl alcohol.

Synthesis Analysis

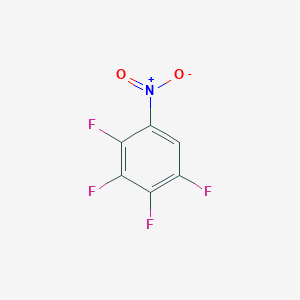

The synthesis of fluorinated benzyl alcohols can be achieved through various methods, including the electrochemical reduction of the corresponding benzoic acids. For instance, the paper discussing the electroreduction of pentafluorobenzoic acid to pentafluorobenzyl alcohol suggests that similar methods could potentially be applied to synthesize 2,3,4-trifluorobenzyl alcohol . Additionally, the use of trifluoromethanesulfonic acid as a catalyst in Friedel-Crafts alkylations indicates that such Lewis acid catalysts might be employed in the synthesis of trifluorobenzyl alcohols .

Molecular Structure Analysis

The molecular structure of fluorinated benzyl alcohols is influenced by the electron-withdrawing effect of the fluorine atoms. This effect can impact the conformation of the molecule, as seen in the rotational spectrum study of difluorobenzyl alcohol, where the hydroxyl group is oriented to form a hydrogen bridge with the fluorine atom . This suggests that in 2,3,4-trifluorobenzyl alcohol, similar intramolecular interactions may dictate the molecule's conformation.

Chemical Reactions Analysis

Fluorinated benzyl alcohols can participate in various chemical reactions, often influenced by the presence of the fluorine atoms. For example, the use of trifluoromethylbenzenepropargyl ethers as protecting groups in glycosylation reactions demonstrates the stability of fluorinated benzyl ethers and their potential for selective deprotection . This indicates that 2,3,4-trifluorobenzyl alcohol could be used in similar synthetic applications, where its fluorine atoms may confer selectivity and stability.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzyl alcohols are significantly affected by the fluorine substituents. The strong electronegativity of fluorine atoms can lead to increased acidity of the alcohol group, as seen in the study of methoxybenzyl alcohol radical cations, where the presence of fluorine could similarly influence the acidity and reactivity of 2,3,4-trifluorobenzyl alcohol . Furthermore, the use of scandium trifluoromethanesulfonate in acylation reactions highlights the potential reactivity of trifluorobenzyl alcohols under Lewis acid catalysis .

科学研究应用

有机合成中的光催化氧化

- 光催化氧化:2,3,4-三氟苄醇作为苄醇衍生物之一,可以在可见光照射下使用二氧化钛氧化为相应的醛。这个过程高效且选择性强,因此在有机合成中具有相关性 (Higashimoto et al., 2009)。

有机反应中的催化作用

- Lewis酸催化:三氟甲磺酸钪是一种活性催化剂,可用于酰化醇,包括苄醇衍生物如2,3,4-三氟苄醇。这种催化剂对于立体位阻较大的醇和选择性地催化ω-羟基羧酸的大环内酯化非常有效 (Ishihara et al., 1996)。

氧化机制

- 苄醇衍生物的氧化:苄醇衍生物的氧化速率,包括2,3,4-三氟苄醇在内,可以受到Sc(OTf)3等因素的显著影响,正如非血红蛋白铁(IV)-氧络合物氧化中所观察到的。这突显了在涉及这类衍生物的化学反应中各种因素之间的复杂相互作用 (Morimoto et al., 2012)。

酶的相互作用

- 醇脱氢酶研究:已对替代苄醇,包括2,3,4-三氟苄醇等衍生物,与马肝醇脱氢酶的相互作用进行了研究。了解这种相互作用可以为代谢过程和酶机制提供见解 (Ramaswamy et al., 1994)。

安全和危害

The compound is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

作用机制

Target of Action

2,3,4-Trifluorobenzyl alcohol is a fluorinated compound It’s known that fluorinated compounds often interact with various proteins and enzymes in the body .

Mode of Action

Fluorinated compounds, in general, can interact with their targets in various ways, such as by binding to active sites or allosteric sites, leading to changes in the target’s function .

Biochemical Pathways

Fluorinated compounds can affect various biochemical pathways depending on their specific targets .

Pharmacokinetics

The pharmacokinetic properties of a compound can greatly impact its bioavailability and therapeutic effects .

Result of Action

The effects would depend on the specific targets and pathways affected by the compound .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,3,4-Trifluorobenzyl alcohol. For instance, factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and activity .

属性

IUPAC Name |

(2,3,4-trifluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3O/c8-5-2-1-4(3-11)6(9)7(5)10/h1-2,11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOZFHOHUIYBNCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CO)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20380336 | |

| Record name | (2,3,4-trifluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4-Trifluorobenzyl alcohol | |

CAS RN |

144284-24-2 | |

| Record name | (2,3,4-trifluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4-Trifluorobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

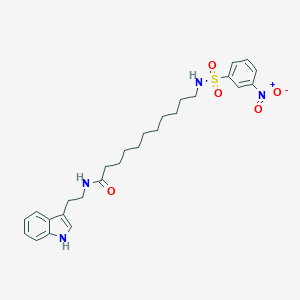

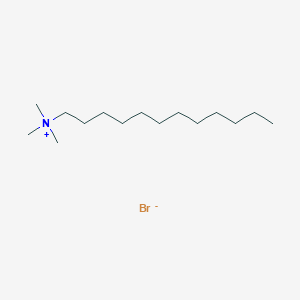

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

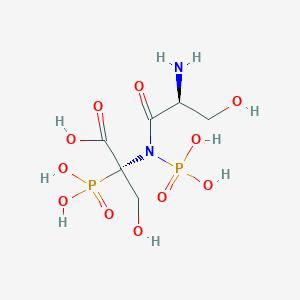

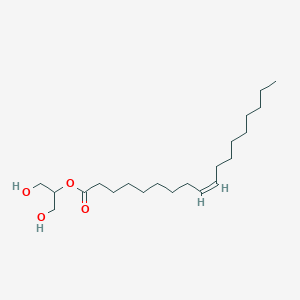

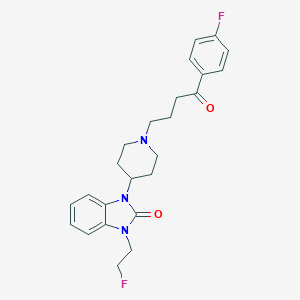

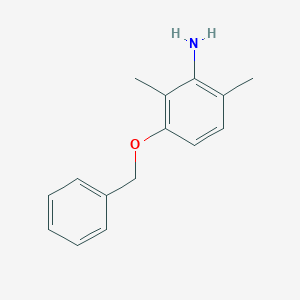

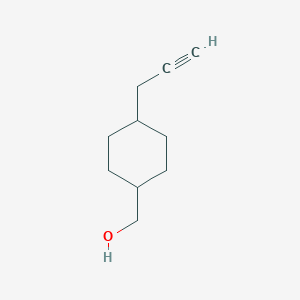

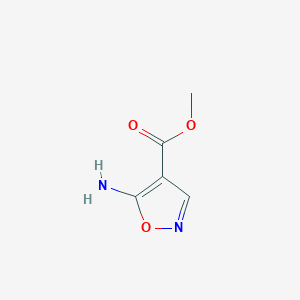

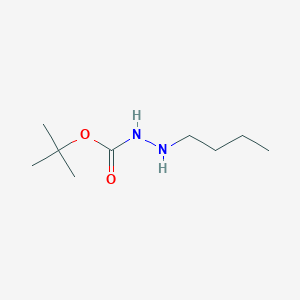

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline;4-methylbenzenesulfonate](/img/structure/B133478.png)

![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]methyl acetate](/img/structure/B133482.png)

![(1S,22S,25S,28R,31R,42S)-22-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-34-chloro-25-(3,5-dihydroxyphenyl)-38,51-dihydroxy-23,26,29,44,46-pentaoxo-7,36-dioxa-18,24,27,30,43,45-hexazanonacyclo[29.13.2.23,6.232,35.18,12.113,17.137,41.010,28.016,20]tripentaconta-3(53),4,6(52),8,10,12(51),13(50),14,16,19,32,34,37,39,41(47),48-hexadecaene-42-carboxylic acid](/img/structure/B133501.png)

![N-[2,6-Dimethyl-3-(phenylmethoxy)phenyl]-acetamide](/img/structure/B133507.png)